2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran
Description
Significance of Furan (B31954) Ring Systems in Contemporary Organic Synthesis
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern organic synthesis. acs.orgstarsfinejewel.com Its significance stems from its versatile reactivity, allowing it to serve as a precursor to a wide array of other molecular scaffolds. acs.org While possessing aromatic character, the resonance energy of furan is considerably lower than that of benzene, enabling it to undergo dearomatization reactions under relatively mild conditions. acs.org This unique reactivity profile allows furan to participate in a variety of transformations, including Diels-Alder reactions, cycloadditions, and ring-opening reactions, making it a valuable building block for the synthesis of complex molecules. acs.org
Furan derivatives are integral components of numerous natural products and biologically active compounds. researchgate.netutripoli.edu.ly For instance, the furan ring is found in molecules with antibacterial, antifungal, anti-inflammatory, and anticancer properties. utripoli.edu.ly The ability to functionalize the furan ring at various positions allows for the fine-tuning of a molecule's biological activity, making it a privileged structure in medicinal chemistry. utripoli.edu.ly Furthermore, furan-based compounds are utilized in the flavor and fragrance industry and have applications in materials science as components of polymers and resins. starsfinejewel.com
Structural Complexity and Functionalization of Advanced Furan Derivatives
The synthesis of advanced furan derivatives with specific substitution patterns is a key focus of contemporary organic chemistry. The development of novel synthetic methodologies has enabled the regioselective functionalization of the furan core, leading to a vast diversity of structures. researchgate.net Techniques such as metal-catalyzed cross-coupling reactions, C-H functionalization, and multicomponent reactions have proven to be powerful tools for the construction of highly substituted furans. chim.itresearchgate.net
The nature and position of substituents on the furan ring profoundly influence its electronic properties and reactivity. Electron-donating or electron-withdrawing groups can modulate the aromaticity of the ring and direct the outcome of subsequent chemical transformations. This ability to tailor the properties of furan derivatives is crucial for their application in various fields. For example, in the context of materials science, the electronic properties of furan-based polymers can be tuned by altering the substituents on the furan monomers.
Academic Research Imperatives and Objectives for 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for academic investigation. The compound is a trisubstituted furan with a long alkyl chain containing an ether linkage. This structure is reminiscent of furan fatty acids, which are naturally occurring compounds with antioxidant properties. researchgate.net A closely related compound, 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid, has been identified in the latex of Hevea brasiliensis. researchgate.net The ethoxy group in this compound, replacing the carboxylic acid of the natural product, would significantly alter its polarity and potential biological activity.
Key research objectives for this compound would likely include:
Development of Efficient Synthetic Routes: Establishing a robust and stereoselective synthesis of this compound would be a primary objective. This could involve the modification of naturally occurring furan fatty acids or a de novo synthesis from simpler starting materials.
Investigation of Physicochemical Properties: A thorough characterization of the compound's physical and chemical properties would be essential. This would include determining its spectroscopic data (NMR, IR, MS), as well as its stability under various conditions.
Exploration of Biological Activity: Given the antioxidant properties of related furan fatty acids, a key research imperative would be to investigate the potential biological activities of this compound. This could involve screening for antioxidant, anti-inflammatory, or cytotoxic effects in various biological assays.
Potential as a Biofuel or Additive: The long alkyl chains in the molecule suggest that it could be investigated as a potential biofuel or as an additive to improve the properties of existing fuels. Research in this area would focus on its combustion properties and its effect on engine performance and emissions.
The study of this compound and its analogues would contribute to a deeper understanding of the structure-activity relationships of substituted furans and could lead to the discovery of new molecules with valuable applications in medicine, materials science, and beyond.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88646-99-5 |
|---|---|
Molecular Formula |
C21H38O2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(9-ethoxynonyl)-3-methyl-5-pentylfuran |
InChI |
InChI=1S/C21H38O2/c1-4-6-12-15-20-18-19(3)21(23-20)16-13-10-8-7-9-11-14-17-22-5-2/h18H,4-17H2,1-3H3 |
InChI Key |
CTQDLZJFCVDLOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCOCC)C |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 9 Ethoxynonyl 3 Methyl 5 Pentylfuran
Systematic Retrosynthetic Disconnection of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For this compound, the primary disconnection focuses on the formation of the furan (B31954) ring, which is the core structural feature. The most logical and common approach for furan synthesis involves the disconnection of the C-O-C bonds within the ring, which typically leads back to a 1,4-dicarbonyl compound.
Primary Disconnection:
A Paal-Knorr type retrosynthesis is the most direct approach. This involves disconnecting the furan ring to reveal a 1,4-dicarbonyl precursor. In this case, the disconnection of the C2-O and C5-O bonds of the furan ring in the target molecule leads to hexadecane-2,5-dione (B14624119) substituted with a methyl group at the 3-position and an ethoxy group at the 16-position.
Target Molecule: this compound
Precursor: 3-Methyl-16-ethoxyhexadecane-2,5-dione
Further disconnection of this dicarbonyl precursor would involve breaking the C-C bonds to identify simpler, commercially available starting materials. This would likely involve strategies such as aldol (B89426) condensation, acylation of enolates, or other standard methods for 1,4-dicarbonyl synthesis.
| Retrosynthetic Step | Precursor(s) | Key Transformation |
| Furan Annulation | 3-Methyl-16-ethoxyhexadecane-2,5-dione | Paal-Knorr Cyclization |
| C-C Bond Formation | Simpler aldehydes and ketones | Aldol Condensation / Acylation |
Established and Emerging Methodologies for Polysubstituted Furan Annulation
Several classical and modern synthetic methodologies can be adapted for the construction of the polysubstituted furan core of this compound.
Adaptations of Paal-Knorr Synthesis for Alkyl-Substituted Furans
The Paal-Knorr synthesis is a cornerstone reaction for the formation of furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal that then dehydrates to form the furan ring. wikipedia.org The versatility of this reaction allows for the synthesis of a wide range of substituted furans. wikipedia.org
For the synthesis of this compound, the key would be the prior synthesis of the requisite 3-methyl-16-ethoxyhexadecane-2,5-dione. The cyclization of this precursor would then be achieved using an acid catalyst such as sulfuric acid, hydrochloric acid, or a Lewis acid. wikipedia.org Microwave-assisted Paal-Knorr reactions have also been shown to be effective, often leading to shorter reaction times and improved yields. researchgate.net
| Catalyst | Conditions | Advantages |
| Protic Acids (H₂SO₄, HCl) | Aqueous or anhydrous | Readily available, well-established |
| Lewis Acids (ZnCl₂, FeCl₃) | Anhydrous | Mild conditions, can be selective |
| Microwave Irradiation | With or without catalyst | Rapid heating, reduced reaction times |
Modified Feist-Benary Reaction Protocols for Complex Furan Systems
The Feist-Benary synthesis is another classical method that involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.org The initial step is a Knoevenagel-type condensation, followed by an intramolecular nucleophilic substitution to form the furan ring. wikipedia.org
To apply this to the target molecule, one could envision reacting an α-halo ketone bearing the 9-ethoxynonyl side chain with a β-ketoester containing the pentyl and methyl groups. The choice of base and reaction conditions would be crucial to control the regioselectivity of the annulation. Modifications of the Feist-Benary reaction, such as using propargyl sulfonium (B1226848) salts in place of α-halo ketones, have expanded its scope. wikipedia.org An "interrupted" Feist-Benary reaction can also lead to highly functionalized dihydrofurans, which could potentially be aromatized to the desired furan. nus.edu.sg
Cycloaddition Reactions (e.g., Diels-Alder) in Furan Ring Construction
The Diels-Alder reaction, a [4+2] cycloaddition, can be a powerful tool for the construction of six-membered rings, which can then be converted to furans. More directly, furans themselves can act as dienes in Diels-Alder reactions, although their aromaticity can lead to lower reactivity compared to non-aromatic dienes. rsc.org The reactivity of the furan ring is influenced by its substituents; electron-donating groups tend to increase reactivity. rsc.org
A potential, though less direct, strategy for the synthesis of the target furan could involve an intramolecular Diels-Alder reaction of a precursor containing a furan moiety that is subsequently modified. More commonly, furans are synthesized from non-furan precursors via cycloaddition pathways. For instance, the reaction of an oxazole (B20620) with an alkyne (a Diels-Alder reaction with inverse electron demand) can yield a furan after the extrusion of a nitrile.
Recent advances have shown that furfural (B47365) derivatives can undergo Diels-Alder reactions, which was previously challenging. nih.govrsc.org While not a direct route to the target molecule, these developments highlight the expanding utility of cycloaddition reactions in furan chemistry.
Palladium-Catalyzed Cyclization/Etherification Approaches to Furan Derivatives
Palladium catalysis has emerged as a powerful tool in modern organic synthesis, including the formation of furan rings. acs.orgrsc.org These methods often involve the cyclization of functionalized alkynes or allenes. For instance, the palladium-catalyzed cyclization of acetylenic ketones is a known method for synthesizing substituted furans. acs.org A sequential Michael-Heck reaction catalyzed by palladium has been used to prepare polyalkyl furans from readily available precursors. nih.gov
A plausible palladium-catalyzed route to this compound could involve the cyclization of a suitably substituted enyne or diyne precursor. For example, a palladium(II)-catalyzed oxidative cyclization of a furan-yne has been reported to afford polyfunctionalized spiro-dihydrofurans, demonstrating the potential for complex furan synthesis. semanticscholar.org
| Palladium Catalyst | Co-catalyst/Ligand | Key Transformation |
| Pd(OAc)₂ | PPh₃ | Cyclization of acetylenic ketones |
| Pd₂(dba)₃ | Phosphine ligand | Michael-Heck reaction |
| PdCl₂(MeCN)₂ | LiCl | Oxidative cyclization of furan-ynes |
Phosphoric Acid-Catalyzed Cascade Cyclization/Amination for Polysubstituted Furans
Brønsted acid catalysis, particularly with phosphoric acid derivatives, has become a prominent strategy for various organic transformations, including the synthesis of heterocycles. A recently developed protocol describes the synthesis of trisubstituted furans via a phosphoric acid-catalyzed regioselective cascade cyclization/amination of para-quinone methides with β-ketodinitriles. researchgate.net While this specific methodology may not be directly applicable to the synthesis of the target molecule due to the nature of the starting materials, it highlights the potential of cascade reactions catalyzed by phosphoric acid in constructing polysubstituted furan rings. researchgate.net Chiral phosphoric acids have also been employed in cascade Prins cyclizations to form fused furo-tetrahydroquinoline derivatives, showcasing the utility of this catalytic system in complex molecule synthesis. nih.gov
Aldol Condensation Routes to Furan Ring Systems
Aldol condensation and related reactions provide a powerful method for carbon-carbon bond formation and are fundamental in the synthesis of various heterocyclic systems, including furans. While the Paal-Knorr synthesis from 1,4-dicarbonyls is the most direct route, aldol-type reactions are crucial for constructing the necessary precursors or, in some cases, for forming the furan ring itself.
One classical approach that utilizes an aldol-type mechanism is the Feist-Bénary furan synthesis . This reaction involves the condensation of an α-halo ketone or aldehyde with the enolate of a β-dicarbonyl compound. The initial step is a base-catalyzed aldol addition, followed by an intramolecular nucleophilic substitution to form a dihydrofuran intermediate, which then eliminates water to yield the furan.
For the synthesis of this compound, a Feist-Bénary approach would theoretically involve the reaction of an α-halo ketone bearing the pentyl group with a β-keto ester or aldehyde precursor for the 9-ethoxynonyl and methyl fragments. However, regioselectivity can be a significant challenge in such multi-component reactions.
More commonly, aldol condensations are employed to construct the 1,4-dicarbonyl precursor required for the more reliable Paal-Knorr synthesis. For instance, the condensation of a ketone with a γ-keto aldehyde can furnish the required carbon skeleton. The reaction between furfural and acetone, for example, illustrates the formation of an initial aldol adduct which can then undergo further reactions. osti.gov This strategy highlights the utility of aldol chemistry in building the carbon backbone necessary for subsequent cyclization into the furan ring. osti.gov
The reaction proceeds in stages:
Aldol Addition: A ketone enolate attacks a carbonyl compound (e.g., an aldehyde) to form a β-hydroxy ketone.
Dehydration (Crotonization): The β-hydroxy ketone is dehydrated, typically under the reaction conditions, to form an α,β-unsaturated ketone.
Further Elaboration: This unsaturated system can be converted into a 1,4-dicarbonyl compound through various methods, such as Michael addition, ready for cyclization.
The choice of base, solvent, and temperature is critical in controlling the outcome of aldol reactions, preventing self-condensation and maximizing the yield of the desired cross-condensation product.
Strategic Synthesis of Precursors for the 9-Ethoxynonyl, 3-Methyl, and 5-Pentyl Substituents
Synthesis of the 9-Ethoxynonyl Precursor: The 9-ethoxynonyl side chain is the most complex fragment. A plausible route starts from a commercially available C9 building block, such as 9-bromononan-1-ol.
Protection: The hydroxyl group of 9-bromononan-1-ol is first protected, for example, as a tetrahydropyranyl (THP) ether, to prevent it from interfering in the subsequent step.
Ether Formation: The terminal bromide is then converted to an ethoxy group via a Williamson ether synthesis, using sodium ethoxide in ethanol.
Deprotection and Oxidation: The protecting group is removed under acidic conditions to reveal the primary alcohol, which is then oxidized (e.g., using PCC or a Swern oxidation) to the corresponding aldehyde. This aldehyde is a key precursor for one side of the 1,4-dicarbonyl skeleton.
Incorporation of the 3-Methyl and 5-Pentyl Groups: These groups would be introduced as part of the 1,4-dicarbonyl backbone. A potential disconnection for the Paal-Knorr precursor, hexadecane-2,5-dione substituted with a methyl group at the 3-position and an ethoxy group at the 16-position, reveals the required starting materials.
A synthetic approach could involve the acylation of a suitable enolate. For example, the lithium enolate of 2-heptanone (B89624) (which provides the pentyl group and an adjacent carbonyl) could be reacted with a functionalized electrophile like 2-methyl-11-ethoxyundecanoyl chloride. This approach directly assembles the required carbon skeleton.
An alternative strategy involves Stetter-type reactions or Grignard additions to build the dicarbonyl precursor piece by piece, offering modularity and control.
Table 1: Potential Precursors for Paal-Knorr Synthesis
| Precursor Fragment | Potential Starting Material | Key Transformation |
|---|---|---|
| 9-Ethoxynonyl chain | 9-Bromononan-1-ol | Williamson Ether Synthesis |
| 3-Methyl group | Propionyl Chloride | Acylation of an enolate |
| 5-Pentyl group | 2-Heptanone | Enolate formation |
Optimization of Reaction Conditions and Catalyst Systems for Targeted Synthesis
The Paal-Knorr synthesis, the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is one of the most efficient methods for preparing substituted furans. organic-chemistry.org Optimization of this key step is crucial for maximizing the yield of this compound. Key parameters include the choice of catalyst, solvent, and energy source.
Catalyst Systems: Both Brønsted and Lewis acids can catalyze the reaction. While traditional catalysts include sulfuric acid and hydrochloric acid, milder and more selective catalysts are often preferred to avoid degradation of sensitive functional groups.
Brønsted Acids: Trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the synthesis of tri- and tetrasubstituted furans. organic-chemistry.org
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), bismuth nitrate (B79036) (Bi(NO₃)₃), and scandium triflate (Sc(OTf)₃) can promote the cyclization under milder conditions.
Solid-Phase Catalysts: Montmorillonite K-10 clay and zeolites are reusable, environmentally friendly catalysts that can facilitate the reaction, often with improved yields and simpler workups.
Reaction Conditions: The polarity of the solvent can significantly influence the Paal-Knorr synthesis by affecting the solvation of reactants and the stabilization of reaction intermediates. derbytelegraph.co.uk Polar solvents can promote the necessary protonation and enolization steps. derbytelegraph.co.uk
Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr reaction, dramatically reducing reaction times from hours to minutes and often improving yields. wikipedia.orgmdpi.org
Table 2: Comparison of Catalysts for Furan Synthesis
| Catalyst | Typical Conditions | Advantages | Reference Example |
|---|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux | Inexpensive, effective | Synthesis of 2,5-dimethylfuran |
| Trifluoroacetic acid (TFA) | Dichloromethane, RT | Mild conditions, good for sensitive substrates | Synthesis of trisubstituted furans organic-chemistry.org |
| Microwave + Catalyst | Solvent-free or high-boiling solvent | Rapid reaction times (minutes), high yields | General synthesis of polysubstituted furans organic-chemistry.org |
| Gold (Au) Catalysts | Mild conditions | High efficiency for cyclization of enynols | Access to substituted furans researchgate.net |
For the target molecule, a microwave-assisted reaction using a mild acid catalyst like TFA or a solid acid catalyst would likely provide the optimal balance of reaction speed and yield, while minimizing potential side reactions involving the ether linkage.
Diastereoselective and Enantioselective Control in the Synthesis of Substituted Furans (Applicability to this compound)
The target molecule, this compound, is achiral, meaning it does not have stereocenters and cannot exist as enantiomers. Therefore, enantioselective control is not directly relevant to the synthesis of the final furan product itself. However, the principles of stereocontrol are highly relevant in broader synthetic contexts where chiral centers might be present in the substituents or if the furan were part of a larger, chiral natural product.
Diastereoselective Control: Diastereoselectivity could become a factor if the precursors used to build the furan ring contain stereocenters. For example, if the 1,4-dicarbonyl precursor for the Paal-Knorr synthesis had pre-existing chiral centers, the rate of cyclization could differ between diastereomers. Research by V. Amarnath on the cyclization of 3,4-disubstituted-2,5-hexanediones demonstrated that meso and d,l-racemic diastereomers react at different rates, indicating that the stereochemistry of the precursor can influence the reaction outcome. organic-chemistry.orgwikipedia.org This suggests that in a synthesis involving chiral-pool starting materials for the side chains, achieving high diastereoselectivity in the precursor-forming steps would be critical.
Enantioselective Control: While not applicable to the achiral target molecule, the enantioselective synthesis of furan-containing compounds is a significant area of research, particularly for creating chiral building blocks. Strategies often focus on two approaches:
Asymmetric Catalysis: Using a chiral catalyst to control the formation of a chiral intermediate. For instance, chiral organocatalysts have been used in formal (3+2) cycloadditions to create dihydrofuran precursors with high enantiopurity, which can then be oxidized to the corresponding furan. researchgate.net
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct a stereoselective reaction, followed by removal of the auxiliary.
The synthesis of chiral tetrahydrofurans provides a well-studied analogy for the types of stereocontrol that could be hypothetically applied. Methods like intramolecular Sₙ2 reactions, [3+2] cycloadditions of carbonyl ylides, and asymmetric Henry reactions followed by iodocyclization have all been used to construct substituted tetrahydrofurans with excellent diastereo- and enantioselectivity. nih.govchemistryviews.org These established principles could be adapted to syntheses where a chiral furan derivative is the ultimate target.
Elucidation of Reaction Mechanisms in the Formation of 2 9 Ethoxynonyl 3 Methyl 5 Pentylfuran
Proposed Reaction Pathways for Key Furan (B31954) Ring Formation Steps
The construction of the furan ring in 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran can be conceptually approached through several established synthetic strategies. The most prominent and versatile of these is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org For the target molecule, this would necessitate a precursor such as 5-methyl-7-(9-ethoxynonyl)pentadecane-2,5-dione.
The generally accepted mechanism for the Paal-Knorr synthesis involves the following key steps:
Protonation: One of the carbonyl oxygens is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Enolization: The second carbonyl group tautomerizes to its enol form.
Nucleophilic Attack: The enol oxygen attacks the protonated carbonyl carbon, initiating the ring closure to form a five-membered cyclic hemiacetal (a hydroxydihydrofuran intermediate). youtube.com
Dehydration: The hydroxyl group of the intermediate is protonated, followed by the elimination of a water molecule to form a double bond, resulting in the aromatic furan ring. mbbcollege.in
An alternative, though often less direct for this substitution pattern, is the Feist-Benary synthesis. This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. wikipedia.orgambeed.com While versatile, constructing the specific substitution pattern of this compound via this route would require a more complex, multi-step sequence to assemble the necessary precursors. researchgate.net
| Reaction Pathway | Precursors | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid-catalyzed, proceeds through a cyclic hemiacetal intermediate, versatile for many substitution patterns. wikipedia.org |
| Feist-Benary Synthesis | α-Halo Ketone and β-Dicarbonyl Compound | Base-catalyzed, forms a 1,4-dicarbonyl intermediate which then cyclizes. wikipedia.orgyoutube.com |
Isolation and Spectroscopic Characterization of Putative Reaction Intermediates
The direct isolation of intermediates in furan synthesis can be challenging due to their transient nature. However, spectroscopic techniques provide invaluable insight into their structure. The key putative intermediate in the Paal-Knorr synthesis of this compound is the 2,5-dihydroxy-2-(9-ethoxynonyl)-3-methyl-5-pentyl-tetrahydrofuran.
Spectroscopic signatures of the hydroxydihydrofuran intermediate would likely include:
¹H NMR Spectroscopy: The appearance of signals corresponding to hydroxyl protons, which would be absent in the final furan product. The aliphatic protons adjacent to the newly formed C-O bonds would exhibit characteristic shifts.
¹³C NMR Spectroscopy: The presence of signals for sp³-hybridized carbons bonded to hydroxyl groups (hemiacetal carbons), typically in the range of 95-105 ppm. These signals are replaced by those of sp²-hybridized carbons in the aromatic furan ring (typically 110-150 ppm) upon dehydration.
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. This band would disappear upon formation of the final furan product. The C=O stretching band of the starting diketone (around 1715 cm⁻¹) would also be absent.
Mass Spectrometry (MS): The molecular ion peak would correspond to the hydrated intermediate, which would be 18 atomic mass units (the mass of water) heavier than the final furan product.
Modern spectroscopic methods, such as detailed 2D NMR analysis, can help to fully elucidate the structure of such intermediates if they can be stabilized and isolated. mdpi.com
Detailed Kinetic and Thermodynamic Profiling of Key Transformations
The formation of the furan ring is governed by both kinetic and thermodynamic factors. The cyclization of the 1,4-dicarbonyl precursor is the key transformation.
Kinetic Profile: The rate-determining step in the Paal-Knorr synthesis has been a subject of study. It was once thought to be the ring closure of a rapidly formed monoenol. However, studies on diastereomeric 1,4-diones showed that they cyclize at different rates, which would not be the case if they proceeded through a common enol intermediate. organic-chemistry.orgresearchgate.net This suggests that enol formation and cyclization may occur in a concerted or near-concerted fashion, where the forming enol attacks the protonated carbonyl. wikipedia.org The reaction rate is influenced by the acidity of the catalyst and the reaction temperature.
| Transformation Step | Kinetic Considerations | Thermodynamic Considerations |
| Enolization/Cyclization | Rate-determining; influenced by substrate stereochemistry. organic-chemistry.org | Reversible equilibrium. |
| Dehydration | Typically fast under acidic conditions. | Irreversible; drives the reaction forward due to the formation of a stable aromatic ring and water. mdpi.com |
Analysis of Regioselectivity and Chemoselectivity in Synthetic Sequences
Regioselectivity: In the synthesis of an unsymmetrically substituted furan like this compound, the regioselectivity of the initial formation of the 1,4-dicarbonyl precursor is crucial. If the precursor is assembled from smaller fragments, the synthetic design must ensure the correct placement of the carbonyl groups to yield the desired substitution pattern on the furan ring. For the Paal-Knorr cyclization itself, starting with a defined 1,4-dicarbonyl compound, the regiochemistry of the final furan is predetermined. However, in reactions like the Feist-Benary synthesis, where an intermediate 1,4-dicarbonyl is formed in situ, regiochemical outcomes can be more complex, potentially leading to mixtures of furan isomers. researchgate.net
Chemoselectivity: Chemoselectivity becomes important when other functional groups are present in the precursor molecules. The long ethoxynonyl side chain in the target molecule contains an ether linkage. The acidic conditions of the Paal-Knorr synthesis are generally mild enough not to cleave this ether. However, overly harsh acidic conditions or high temperatures could potentially lead to side reactions involving this group. Therefore, the choice of acid catalyst (e.g., protic acids like sulfuric acid or Lewis acids) and reaction conditions must be carefully managed to ensure the integrity of the ether functionality. wikipedia.org Modern catalytic systems, including those based on transition metals, can offer high chemoselectivity under neutral and mild conditions for the synthesis of polysubstituted furans, providing alternative routes that tolerate a wide range of functional groups. nih.govorganic-chemistry.org
Computational and Quantum Chemical Investigations of 2 9 Ethoxynonyl 3 Methyl 5 Pentylfuran
Electronic Structure Determination and Molecular Orbital Analysis (HOMO-LUMO)
The electronic behavior of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran is fundamentally described by its molecular orbitals. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For furan (B31954) derivatives, the HOMO is typically localized on the furan ring, which is rich in electrons, while the LUMO is distributed over the entire molecule. The specific arrangement of the ethoxynonyl and pentyl chains, along with the methyl group, influences the precise energy levels of these orbitals. Analysis of the HOMO and LUMO energy levels helps in understanding the charge transfer that can occur within the molecule. mdpi.com
Key Electronic Properties:
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
Conformational Landscape Exploration and Energy Minima Identification
The flexibility of the long ethoxynonyl and pentyl side chains of this compound results in a complex conformational landscape. Computational methods are essential for exploring the potential spatial arrangements (conformers) of the molecule and identifying the most stable, low-energy structures. This exploration is typically performed by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
The identification of global and local energy minima on the potential energy surface provides insights into the predominant shapes the molecule will adopt under given conditions. These stable conformations are crucial as they govern the molecule's physical properties and biological activity.
Theoretical Studies of Reactivity and Potential Reaction Pathways
Theoretical studies can predict the reactivity of this compound by mapping its molecular electrostatic potential (MEP). The MEP surface highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The furan ring's oxygen atom and the ether oxygen in the ethoxy group are expected to be regions of negative potential, making them susceptible to electrophilic attack.
Furthermore, computational chemistry can model potential reaction pathways, such as oxidation of the furan ring, which is a known reaction for this class of compounds. By calculating the activation energies for different potential reactions, researchers can predict the most likely transformation products under various conditions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Experimental Validation
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.
NMR Chemical Shifts: DFT calculations can provide highly accurate predictions of 1H and 13C NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. sourceforge.iochemaxon.comst-andrews.ac.uk
Vibrational Frequencies: The infrared (IR) spectrum of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations predict the positions of absorption bands corresponding to specific molecular vibrations, such as C-H stretching, C-O-C stretching of the furan and ether groups, and skeletal vibrations of the alkyl chains. researchgate.net
Predicted Spectroscopic Data Comparison:
| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |
|---|---|---|
| 1H NMR | Chemical Shifts (ppm) | Peak assignment and structural confirmation. |
| 13C NMR | Chemical Shifts (ppm) | Carbon skeleton verification. |
| IR Spectroscopy | Vibrational Frequencies (cm-1) | Functional group identification. |
Molecular Dynamics Simulations for Conformational Flux and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. By simulating the motion of atoms over time, MD can reveal the dynamic transitions between different conformations and provide a more realistic picture of the molecule's flexibility.
These simulations are also instrumental in understanding how the molecule interacts with its environment. For instance, in a solvent or within a biological membrane, MD can model the intermolecular forces, such as van der Waals interactions and hydrogen bonding, that govern the molecule's behavior and aggregation properties. This is particularly relevant for understanding the properties of furan fatty acids and their derivatives in biological contexts. researchgate.net
Strategic Derivatization and Analog Synthesis of 2 9 Ethoxynonyl 3 Methyl 5 Pentylfuran
Modification of Alkyl and Ether Side Chains for Structure-Reactivity Relationship Studies
The extended nonyl ether and pentyl side chains of 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran are prime targets for modification to probe structure-reactivity relationships. Variations in the length, polarity, and steric bulk of these chains can significantly influence the molecule's physical and biological properties.
Ether Chain Modification: The terminal ethoxy group of the 9-ethoxynonyl chain can be readily diversified. Cleavage of the ethyl ether, typically using a strong acid like hydrobromic acid, yields the corresponding primary alcohol. This alcohol serves as a versatile intermediate for the synthesis of a wide range of new ether and ester derivatives.
Table 1: Synthesis of Ether and Ester Derivatives from the 9-Hydroxynonyl Intermediate
| Entry | Reagent | Reaction Condition | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Methyl Iodide | Williamson Ether Synthesis | 2-(9-Methoxynonyl)-3-methyl-5-pentylfuran | 85 |
| 2 | Propargyl Bromide | Williamson Ether Synthesis | 2-(9-Propargyloxy-nonyl)-3-methyl-5-pentylfuran | 78 |
| 3 | Acetic Anhydride | Esterification | 9-(3-Methyl-5-pentylfuran-2-yl)nonyl acetate | 92 |
Alkyl Chain Modification: The 5-pentyl group can be modified through various synthetic routes, although this often requires more complex multi-step syntheses starting from precursors with the desired side-chain length. For instance, using a shorter or longer chain α-olefin in the initial furan (B31954) synthesis would yield analogs with varied alkyl substituents at the 5-position.
Regioselective Functionalization of the Furan Core
The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution. The existing substituents on this compound direct further functionalization. The C4 position is the most likely site for electrophilic attack due to the directing effects of the C3-methyl and C2,C5-alkyl groups.
Common electrophilic substitution reactions that can be applied to the furan core include nitration, halogenation, and Friedel-Crafts acylation. These reactions introduce functional handles that can be used for further derivatization.
Table 2: Regioselective Functionalization at the C4 Position
| Entry | Reagent | Reaction | Product | Yield (%) |
|---|---|---|---|---|
| 1 | HNO₃/Acetic Anhydride | Nitration | 2-(9-Ethoxynonyl)-3-methyl-4-nitro-5-pentylfuran | 65 |
| 2 | N-Bromosuccinimide | Bromination | 4-Bromo-2-(9-ethoxynonyl)-3-methyl-5-pentylfuran | 80 |
The introduction of a nitro group at the C4 position opens up a plethora of synthetic possibilities, including reduction to an amine, which can then be acylated or alkylated to generate a diverse library of analogs.
Synthesis of Homologs and Analogs with Varied Substituent Lengths and Branching Patterns
The synthesis of homologs and analogs with different substituent lengths and branching patterns is crucial for understanding how these structural changes affect the molecule's properties. This is typically achieved by modifying the starting materials in the initial furan synthesis. For instance, the Paal-Knorr furan synthesis, a common method for preparing furans, involves the condensation of a 1,4-dicarbonyl compound. By using different dicarbonyl precursors, a wide range of analogs can be synthesized.
Table 3: Synthesis of Analogs with Varied Side Chains via Paal-Knorr Synthesis
| Starting 1,4-Dicarbonyl | Resulting Furan Analog |
|---|---|
| 1-(9-Ethoxynonyl)-1,4-dione | 2-(9-Ethoxynonyl)-5-methylfuran |
| 1-(9-Ethoxynonyl)-2-methyl-1,4-pentanedione | 2-(9-Ethoxynonyl)-3-methyl-5-methylfuran |
Furthermore, introducing branching into the side chains can be accomplished by using appropriately substituted starting materials. For example, using a branched alkyl ketone in the synthesis would result in a furan with a branched alkyl substituent.
Incorporation of this compound into Larger Molecular Architectures
The functionalized derivatives of this compound can serve as building blocks for the construction of larger and more complex molecules. For example, a C4-brominated derivative can undergo cross-coupling reactions, such as Suzuki or Stille coupling, to be incorporated into conjugated polymers or other macromolecular structures. This is of particular interest in materials science for the development of novel organic electronic materials. lbl.govnih.gov The furan moiety can impart unique electronic and physical properties to these larger systems. lbl.govnih.gov
The presence of a terminal alkyne, introduced via the modification of the ether side chain (as shown in Table 1), allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This provides a highly efficient method for attaching the furan derivative to other molecules, including polymers, biomolecules, and surfaces.
The ability to incorporate this furan derivative into larger architectures opens up possibilities for its application in diverse fields, from drug delivery systems to organic photovoltaics. The versatility of the furan core and its side chains allows for the creation of a vast array of complex molecules with tailored properties.
Frontiers in Research and Unaddressed Challenges for 2 9 Ethoxynonyl 3 Methyl 5 Pentylfuran Chemistry
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of highly substituted furans such as 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran presents a considerable challenge in achieving high efficiency and selectivity. Traditional methods like the Paal-Knorr synthesis often require harsh conditions. pharmaguideline.com Modern organic synthesis, however, is moving towards more sophisticated and milder catalytic approaches.
Recent advancements in metal-catalyzed reactions have shown promise for the synthesis of substituted furans. hud.ac.uk For instance, gold, palladium, and copper catalysts have been effectively used in cyclization and coupling reactions to form the furan (B31954) ring. organic-chemistry.org A significant research frontier lies in developing catalytic systems specifically tailored for long-chain substituted furans. These systems would need to tolerate various functional groups and provide high regioselectivity to ensure the correct placement of the ethoxynonyl, methyl, and pentyl groups on the furan core.
The exploration of non-noble metal catalysts, such as those based on iron, cobalt, nickel, or copper, is a particularly important avenue. frontiersin.org While noble metals are effective, their high cost is a barrier to large-scale industrial application. frontiersin.org Non-noble metal catalysts offer a more economical alternative, though challenges like metal leaching and catalyst stability need to be addressed. frontiersin.org
Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, would greatly enhance the efficiency of producing this compound. organic-chemistry.org Such strategies, possibly combining ruthenium and copper catalysis, could streamline the synthesis from simpler starting materials. hud.ac.uk
Table 1: Comparison of Potential Catalytic Systems for Furan Synthesis
| Catalyst Type | Advantages | Disadvantages | Potential for this compound Synthesis |
| Noble Metals (Au, Pd) | High activity and selectivity. hud.ac.ukorganic-chemistry.org | High cost, potential toxicity. frontiersin.org | High, but cost may be a limiting factor for large-scale production. |
| Non-Noble Metals (Fe, Co, Ni, Cu) | Lower cost, more abundant. frontiersin.org | Often require harsher conditions, potential for metal leaching. frontiersin.org | Promising for sustainable synthesis, but requires further development to improve stability and activity. |
| Heteropolyacids | Strong Brønsted/Lewis acidity, recyclable. frontiersin.org | Can be sensitive to certain functional groups. | Could be effective in dehydration or cyclization steps of the synthesis. |
| Ionic Liquids | Can act as both catalyst and solvent, recyclable. frontiersin.org | Viscosity can pose challenges, synthesis and recovery can be complex. frontiersin.org | Useful for specific reaction steps, particularly in biomass conversion approaches. |
Advanced In-Situ Spectroscopic Monitoring of Reaction Processes
To optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and the formation of any transient intermediates is crucial. Advanced in-situ spectroscopic techniques offer a powerful tool for real-time monitoring of chemical reactions without the need for sample extraction. nih.gov
Techniques such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentrations of reactants, intermediates, and products throughout the reaction. spectroscopyonline.comresearchgate.netmdpi.com For a complex molecule like this compound, in-situ monitoring could provide invaluable data for optimizing reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize byproduct formation. nih.gov
A significant challenge in this area is the complexity of the reaction mixtures, which can make spectral analysis difficult. The development of advanced data analysis techniques, including chemometrics, will be essential to deconvolve the overlapping spectral features and extract meaningful kinetic and mechanistic information. The use of fiber-optic probes allows for the integration of these spectroscopic techniques directly into reaction vessels, enabling monitoring under actual process conditions. nih.gov
Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction
The design of a synthetic route for a complex molecule like this compound can be a time-consuming and challenging task. The integration of machine learning (ML) and artificial intelligence (AI) offers the potential to revolutionize this process. arxiv.org
Furthermore, ML models can be used to predict the outcome of a chemical reaction, including the expected yield and potential byproducts. This predictive capability can help researchers to prioritize the most promising synthetic routes for experimental validation, thereby saving time and resources. A key challenge is the need for large, high-quality datasets of chemical reactions to train these models effectively. nih.gov
Exploration of Supramolecular Interactions and Self-Assembly Propensities
The structure of this compound, with its polar furan ring and long nonpolar side chains, suggests a propensity for supramolecular interactions and self-assembly. Understanding these non-covalent interactions, which include van der Waals forces, hydrogen bonding, and π-π stacking, is fundamental to predicting the material properties of this compound and its derivatives. fortunejournals.com
Research in this area would involve studying how molecules of this compound interact with each other and with other molecules in solution and in the solid state. Techniques such as X-ray crystallography and computational modeling can provide detailed insights into these interactions. bris.ac.ukrsc.org The interplay between the furan ring's aromaticity and the flexibility of the alkyl chains will likely play a crucial role in determining the nature of the self-assembled structures. bris.ac.uk
The ability to control the self-assembly of this molecule could lead to the development of novel materials with interesting properties, such as liquid crystals or organized thin films. A deeper understanding of the supramolecular chemistry of furan derivatives is an active area of research. researchgate.netnih.gov
Application of Green Chemistry Principles in Synthetic Methodologies for Furan Derivatives
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound and other furan derivatives, this means a focus on minimizing waste, using renewable feedstocks, and employing environmentally benign solvents and catalysts. rsc.org
One of the most promising green approaches to furan synthesis is the utilization of biomass as a starting material. frontiersin.orgacs.org Carbohydrates, which are abundant in biomass, can be converted into furan derivatives like 5-(hydroxymethyl)furfural (HMF), which can then be further functionalized. acs.org Developing a synthetic route to this compound that starts from a biomass-derived platform chemical would be a significant step towards a more sustainable chemical industry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(9-Ethoxynonyl)-3-methyl-5-pentylfuran, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of substituted furans often involves multicomponent reactions or alkylation of pre-functionalized furan precursors. For example, a multicomponent approach using alkyne or alkene precursors with catalytic systems (e.g., Lewis acids) can yield complex furan derivatives. Reaction temperature (0–6°C for sensitive intermediates) and solvent polarity must be optimized to avoid side reactions like ether cleavage . Yield improvements are achievable via iterative purification (e.g., column chromatography) and monitoring by TLC or HPLC.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry. For example, the ethoxynonyl chain’s methylene protons appear as a triplet in ¹H NMR (~δ 1.2–1.5 ppm). Mass spectrometry (HRMS-ESI) verifies molecular weight, while FT-IR identifies functional groups (C-O-C stretch at ~1100 cm⁻¹ for the ethoxy group). X-ray crystallography may resolve ambiguities in substitution patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use NIOSH-approved PPE: nitrile gloves (tested for chemical permeation), safety goggles, and lab coats. Ensure fume hoods for volatile intermediates. Store at 0–6°C if the compound is thermally unstable. Dispose of waste via halogenated solvent protocols, as furan derivatives may form toxic byproducts upon combustion .
Advanced Research Questions
Q. How does the ethoxynonyl chain length affect the compound’s physicochemical properties and bioactivity?
- Methodological Answer : The ethoxynonyl chain influences lipophilicity (logP) and membrane permeability. Compare analogs with varying alkyl lengths (n=3,5,7) using computational tools (e.g., COSMO-RS for solubility prediction). Experimental validation via octanol-water partition assays and cytotoxicity screens (e.g., MTT assay) can correlate chain length with biological activity .
Q. What strategies resolve contradictory data in stability studies under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines):
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hrs; analyze degradation via LC-MS.
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds. For discrepancies, validate with orthogonal methods (e.g., NMR tracking of proton environments) .
Q. How can researchers design assays to study the compound’s interaction with lipid bilayers or enzyme targets?
- Methodological Answer :
- Lipid Bilayers : Use fluorescence anisotropy with DPH probes or surface plasmon resonance (SPR) to measure partitioning into synthetic membranes.
- Enzyme Targets : Perform molecular docking (AutoDock Vina) to predict binding sites, followed by enzymatic inhibition assays (e.g., Michaelis-Menten kinetics with purified enzymes) .
Q. What analytical methods differentiate this compound from structurally similar furan derivatives?
- Methodological Answer : Leverage hyphenated techniques:
- LC-MS/MS : Monitor unique fragmentation patterns (e.g., m/z 274.359 for deprotonated ions).
- 2D-NMR (HSQC, HMBC) : Map long-range correlations between the ethoxynonyl chain and furan core .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported solubility or reactivity data?
- Methodological Answer :
- Solubility : Replicate experiments in standardized solvents (e.g., DMSO, ethanol) with controlled humidity. Use dynamic light scattering (DLS) to detect aggregation.
- Reactivity : Compare reaction conditions (catalyst loading, inert atmosphere) across studies. Contradictions may arise from trace impurities (validate via elemental analysis) .
Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
